molecular formula C16H12N2O3 B12413207 Hif-1|A-IN-4

Hif-1|A-IN-4

Cat. No.: B12413207
M. Wt: 280.28 g/mol
InChI Key: PLIVETCICWRHCP-UHFFFAOYSA-N
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Description

Hif-1|A-IN-4 is a chemical compound known for its role as an inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α). Hypoxia-inducible factor 1 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels (hypoxia). It is involved in various physiological and pathological processes, including angiogenesis, metabolism, and tumor progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hif-1|A-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Hif-1|A-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Hif-1|A-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of hypoxia-inducible factor 1 alpha inhibitors.

    Biology: Employed in research to understand the role of hypoxia-inducible factor 1 alpha in cellular processes and disease mechanisms.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where hypoxia-inducible factor 1 alpha plays a significant role.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-inducible factor 1 alpha .

Mechanism of Action

Hif-1|A-IN-4 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1 alpha. This inhibition occurs through the binding of this compound to the hypoxia-inducible factor 1 alpha protein, preventing its interaction with other molecules and thereby blocking its transcriptional activity. The molecular targets and pathways involved include the hypoxia-inducible factor 1 alpha signaling pathway, which regulates various genes involved in oxygen homeostasis, angiogenesis, and metabolism .

Comparison with Similar Compounds

Hif-1|A-IN-4 is unique compared to other hypoxia-inducible factor 1 alpha inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

  • Ganetespib
  • Topotecan
  • PX-478
  • Aminoflavone
  • Fluorine-19-fluorodeoxyglucose

These compounds also target hypoxia-inducible factor 1 alpha but may differ in their chemical structures, mechanisms of action, and therapeutic applications .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-(4-acetylphenyl)-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C16H12N2O3/c1-10(19)11-6-8-12(9-7-11)17-16(20)15-13-4-2-3-5-14(13)21-18-15/h2-9H,1H3,(H,17,20)

InChI Key

PLIVETCICWRHCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC3=CC=CC=C32

Origin of Product

United States

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